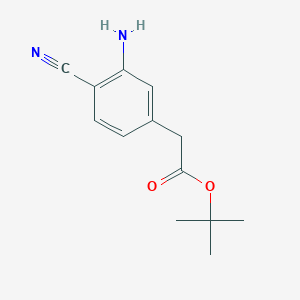![molecular formula C23H23N5O3 B2976447 N-(2,5-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 892306-24-0](/img/structure/B2976447.png)
N-(2,5-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
TSPO Ligand Development for Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines, structurally related to the target compound, have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. These compounds exhibited subnanomolar affinity for TSPO, comparable to known ligands, and were developed for in vivo neuroinflammation imaging using positron emission tomography (PET) (Damont et al., 2015).
Radiosynthesis for PET Imaging
Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand designed for imaging TSPO with PET. This ligand and its derivatives, including similar pyrazolo[1,5-a]pyrimidineacetamides, demonstrate high selectivity and affinity for TSPO, facilitating the in vivo imaging of neuroinflammatory processes (Dollé et al., 2008).
Heterocyclic Compound Synthesis
Research into the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives highlights the utility of these compounds in generating diverse heterocyclic structures. These studies are crucial for expanding the chemical space useful in drug discovery and material science (Rahmouni et al., 2014).
Anticancer and Antimicrobial Activity
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine analogues have also been explored for their potential anticancer and antimicrobial activities. This line of research contributes to the identification of new therapeutic agents for treating various diseases (Bondock et al., 2008).
Insecticidal and Antibacterial Potential
Pyrimidine-linked pyrazole heterocyclic compounds have been synthesized and evaluated for their insecticidal and antibacterial potential. Such studies underscore the versatility of pyrazolo[3,4-d]pyrimidine derivatives in contributing to agricultural and public health sectors (Deohate et al., 2020).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-methyl-6-(4-methylphenyl)-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14-6-9-17(10-7-14)28-22(30)21-19(12-24-26(21)4)27(23(28)31)13-20(29)25-18-11-15(2)5-8-16(18)3/h5-12H,13H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFMTDVPHSIPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=NN3C)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2976364.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2976367.png)
![2-amino-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2976368.png)

![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2976372.png)
![Propan-2-yl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2976375.png)
![N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide](/img/structure/B2976377.png)

![3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2976379.png)


![methyl 2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2976385.png)
